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molecular formula C10H10N2O3 B8317876 (4-Methoxy-5-methyl-2-nitrophenyl)acetonitrile

(4-Methoxy-5-methyl-2-nitrophenyl)acetonitrile

Cat. No. B8317876
M. Wt: 206.20 g/mol
InChI Key: VYXNBSJNPYJGHB-UHFFFAOYSA-N
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Patent
US08993616B2

Procedure details

To a solution of cyano-(4-methoxy-5-methyl-2-nitrophenyl)acetic acid methyl ester in methanol (1.7 mL) was added 6 mol/L hydrochloric acid (1.7 mL), and this mixture was heated under reflux for 9 hours. After cooling to ambient temperature, this organic solvent was removed under reduced pressure and resulting mixture was extracted with ethyl acetate. The residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to give the title compound (0.25 g).
Name
cyano-(4-methoxy-5-methyl-2-nitrophenyl)acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC(=O)[CH:4]([C:17]#[N:18])[C:5]1[CH:10]=[C:9]([CH3:11])[C:8]([O:12][CH3:13])=[CH:7][C:6]=1[N+:14]([O-:16])=[O:15].Cl>CO>[CH3:13][O:12][C:8]1[C:9]([CH3:11])=[CH:10][C:5]([CH2:4][C:17]#[N:18])=[C:6]([N+:14]([O-:16])=[O:15])[CH:7]=1

Inputs

Step One
Name
cyano-(4-methoxy-5-methyl-2-nitrophenyl)acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(C1=C(C=C(C(=C1)C)OC)[N+](=O)[O-])C#N)=O
Name
Quantity
1.7 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.7 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
this mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 9 hours
Duration
9 h
CUSTOM
Type
CUSTOM
Details
this organic solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
resulting mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=C(C=C1C)CC#N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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